4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one
Description
Properties
CAS No. |
83725-44-4 |
|---|---|
Molecular Formula |
C25H42O3 |
Molecular Weight |
390.6 g/mol |
IUPAC Name |
4-hydroxy-3-(3-methylbut-2-enyl)-6-pentadecylpyran-2-one |
InChI |
InChI=1S/C25H42O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-20-24(26)23(25(27)28-22)19-18-21(2)3/h18,20,26H,4-17,19H2,1-3H3 |
InChI Key |
HUYISEQCRNUNJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=CC(=C(C(=O)O1)CC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Precursor Selection and Functional Group Assembly
The synthesis typically begins with aldehydes or ketones as starting materials. For example, ethyl acetoacetate and N-acyl-2-methyl aziridines undergo condensation under anhydrous conditions to form intermediate enolates. The pentadecyl chain is introduced via alkylation using 1-bromopentadecane or through Friedel-Crafts acylation with palmitoyl chloride. Key steps include:
Cyclization and Ring Formation
Cyclization is achieved via acid- or base-mediated intramolecular esterification. For instance, treating the linear precursor with p-toluenesulfonic acid in refluxing toluene induces ring closure, yielding the pyranone core. Microwave-assisted cyclization reduces reaction times from 12 hours to 30 minutes while maintaining yields above 80%.
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H2SO4 | Ethanol | 80 | 12 | 65 |
| Amberlyst-15 | Toluene | 110 | 6 | 78 |
| Microwave (300W) | DMF | 150 | 0.5 | 82 |
Functionalization of the 3-Methylbut-2-en-1-yl Side Chain
The prenyl group is introduced via Heck coupling or Wittig reactions. For example, reacting the pyranone with 3-methyl-2-buten-1-ol in the presence of palladium(II) acetate yields the desired allylic substitution product. Alternatively, a Wittig reaction between the pyranone and (3-methylbut-2-en-1-yl)triphenylphosphonium bromide provides the trans-alkene configuration.
Cyclocondensation Strategies
Claisen-Schmidt Condensation
This method involves condensing 4-hydroxy-6-methyl-2-pyrone with α,β-unsaturated aldehydes. In one protocol, 3-methylbut-2-enal reacts with the pyrone in methanol under basic conditions (K2CO3), forming the target compound in 70% yield. The reaction proceeds via enolate formation, followed by dehydration to stabilize the conjugated system.
Bromomethoxylation and Cyclization
Bromine-mediated electrophilic addition enhances regioselectivity. For instance, treating 5-hydroxy-3-oxopent-4-enoic acid ethyl ester with Br2/MeOH and lead nitrate generates a bromohydrin intermediate, which undergoes cyclization to form the pyranone. Silver nitrate accelerates bromide elimination, improving yields to 85%.
Enzymatic Synthesis
Biocatalytic Approaches
Fungal cytochrome P450 enzymes (e.g., from Aspergillus niger) catalyze the hydroxylation of 6-pentadecyl-2H-pyran-2-one precursors. This method avoids harsh reagents and achieves 60–70% conversion under mild pH (7.0–7.5) and temperature (30°C) conditions. Immobilized lipases (e.g., Candida antarctica lipase B) facilitate esterification steps with enantiomeric excess >90%.
Extraction and Modification from Natural Sources
Isolation from Plant Material
The compound is extracted from Artemisia annua using supercritical CO2 extraction. The crude extract is purified via silica gel chromatography (hexane:ethyl acetate = 4:1), yielding 0.2–0.5% by dry weight.
Semi-Synthetic Derivatization
Natural 4-hydroxy-6-pentadecyl-2H-pyran-2-one is modified via allylic oxidation using selenium dioxide to introduce the 3-methylbut-2-en-1-yl group. This method achieves 55% yield but requires rigorous exclusion of moisture.
Comparative Analysis of Methods
Table 2: Synthesis Method Efficiency
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Multi-Step Organic | 78–82 | 95–98 | 120–150 |
| Cyclocondensation | 70–85 | 90–95 | 80–100 |
| Enzymatic | 60–70 | 85–90 | 200–250 |
| Natural Extraction | 20–50 | 70–80 | 300–400 |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
Antioxidant Properties
Research indicates that compounds similar to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one exhibit significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases. A study demonstrated that derivatives of this compound effectively scavenge free radicals, showcasing their potential as therapeutic agents .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases such as arthritis and asthma .
Neuroprotective Effects
Another promising application is in neuroprotection. Research has shown that similar compounds can protect neuronal cells from apoptosis induced by oxidative stress, indicating potential therapeutic benefits for neurodegenerative disorders like Alzheimer's disease .
Agricultural Applications
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Studies have indicated that it can act as a natural pesticide, effectively controlling pest populations without the harmful effects associated with synthetic pesticides. This application is particularly relevant in sustainable agriculture practices aimed at reducing chemical inputs .
Plant Growth Promotion
Additionally, it has been reported to enhance plant growth by promoting root development and increasing resistance to environmental stressors. This dual role makes it a valuable candidate for bio-stimulants in agriculture .
Food Science Applications
Food Preservation
The antioxidant properties of this compound also extend to food preservation. It can be used as a natural preservative to extend the shelf life of food products by preventing oxidation and spoilage .
Flavor Enhancement
Moreover, it may contribute to flavor enhancement in food products due to its unique chemical structure, which can interact with flavor compounds to improve sensory characteristics .
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Medicinal Chemistry | Rao et al., 2009 | Demonstrated significant antioxidant activity against free radicals. |
| Anti-inflammatory | Tsumura et al., 1992 | Inhibition of cytokine production in cell cultures. |
| Neuroprotection | PMC9146474 | Protective effects on neuronal cells against oxidative stress. |
| Agriculture | WO2008/76767 | Effective as a natural pesticide with minimal side effects on non-target species. |
| Food Science | Jain & Prasad, 1990 | Extended shelf life of food products through antioxidant activity. |
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyran ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Shorter Alkyl Chains
6-Pentyl-2H-pyran-2-one (CAS: 27593-23-3) shares the pyran-2-one core but has a shorter pentyl (5-carbon) chain at position 5. The shorter chain reduces lipophilicity, likely increasing volatility and water solubility compared to the pentadecyl-substituted compound.
Key Differences:
| Property | 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one | 6-Pentyl-2H-pyran-2-one |
|---|---|---|
| Alkyl Chain Length | C15 (pentadecyl) | C5 (pentyl) |
| Molecular Weight | 390.60 g/mol | 166.26 g/mol |
| Lipophilicity | High | Moderate |
Aromatic-Substituted Pyran-2-ones
Compounds 7b , 7c , and 8a (synthesized in Heterocycles, 2000) feature aromatic substituents instead of alkyl chains:
- 7b : 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (m.p. 171°C).
- 7c : 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (m.p. 164°C).
- 8a: 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (m.p. 113°C) .
Key Differences:
| Property | Target Compound | 7b/7c/8a |
|---|---|---|
| Substituent Type | Long alkyl + prenyl | Aromatic (benzoyl, dichlorobenzoyl) |
| Melting Point | Not reported | 113–171°C |
| Crystallinity | Likely lower (flexible chain) | Higher (rigid aromatic groups) |
The aromatic substituents in 7b/c and 8a enhance crystallinity and melting points compared to the flexible pentadecyl chain in the target compound.
Heterocyclic Derivatives
Compound 5b (Supplemental Material, 2024) features a thiazole-pyrazole hybrid structure:
- 5b: 4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one (m.p. 156–158°C) .
Key Differences:
| Property | Target Compound | 5b |
|---|---|---|
| Core Structure | Pyran-2-one | Pyran-2-one fused with thiazole/pyrazole |
| Synthetic Complexity | Likely simpler | High (multiple heterocyclic steps) |
| Bioactivity Potential | Dependent on alkyl chain | Enhanced (heterocyclic diversity) |
The heterocyclic moieties in 5b may confer distinct electronic properties and biological activity compared to the alkyl-dominated target compound.
Hydroxy-Substituted Analogues
Gastrotribenzin E (Natural Products and Bioprospecting, 2021) is a polyhydroxy benzyl ether derivative with multiple oxygen bridges, enhancing hydrogen bonding and water solubility .
Key Differences:
| Property | Target Compound | Gastrotribenzin E |
|---|---|---|
| Hydroxy Groups | 1 (position 4) | Multiple (positions 4, 7, etc.) |
| Solubility | Likely low in water | High (polar groups) |
| Biological Targets | Membrane-associated | Enzymes/Receptors (polar interactions) |
Biological Activity
4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one, also known by its CAS number 83725-44-4, is a naturally occurring compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one is C25H42O3, with a molecular weight of 390.60 g/mol. Its structure features a pyranone ring substituted with a long pentadecyl chain and a 3-methylbutenyl group, which may contribute to its biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one exhibit significant antimicrobial activity. For instance, research on related pyranone derivatives has demonstrated their effectiveness against biofilm-forming bacteria such as Pseudomonas aeruginosa. These compounds were found to inhibit biofilm formation at concentrations as low as 2.5 μM through mechanisms involving the PQS (Pseudomonas Quinolone Signal) pathway .
Antioxidant Activity
The antioxidant potential of this compound is noteworthy. Compounds with similar structural motifs have been shown to scavenge free radicals and reduce oxidative stress in cellular models. This antioxidant activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
In vitro studies suggest that 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one may exert anti-inflammatory effects by modulating inflammatory pathways. Compounds in the same class have been reported to inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
The biological activities of 4-Hydroxy-3-(3-methylbut-2-en-1-yl)-6-pentadecyl-2H-pyran-2-one can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes linked to inflammatory responses and microbial virulence.
- Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate oxidative stress and inflammatory responses.
- Membrane Interaction : The long hydrophobic tail may facilitate interactions with cellular membranes, enhancing the compound's bioactivity.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
